6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride
Description
6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride (CAS: 2137578-63-1) is a bicyclic organic compound featuring a [3.2.2] ring system with an oxygen atom at the 6-position and an amine group at the 4-position, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO (MW: 177.67 g/mol), and its SMILES notation is Cl.NC1CCC2CCC1OC2 . However, key physical properties (e.g., melting point, density) and specific applications remain uncharacterized in the available literature.
Properties
IUPAC Name |
6-oxabicyclo[3.2.2]nonan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-1-6-2-4-8(7)10-5-6;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYNSWKLPMHJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted bicyclic compounds.
Scientific Research Applications
6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Comparison with Similar Compounds
Eucalrobusones J-P (Compound 2)
- Structure: Contains a 6-oxabicyclo[3.2.2]nonane skeleton fused to a formyl phloroglucinol unit, forming a meroterpenoid .
- Key Differences: The target compound lacks the phloroglucinol moiety and is a simple amine hydrochloride.
2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane Epimers (6a, 6b, 16a, 16b)
- Structure : Features a 6-oxabicyclo[3.1.0]hexane core with thiophene or methylthiophene substituents .
- Key Differences: Smaller bicyclo[3.1.0] system (vs. [3.2.2]) with an epoxide oxygen bridge. Thiophene substituents confer aromaticity and lipophilicity, contrasting with the polar amine hydrochloride group in the target compound. Studied for spatial configurations via 2D-NOESY, highlighting structural flexibility differences .
3-Azabicyclo[3.1.0]hexan-6-amine
- Structure : Replaces the oxygen bridge with a nitrogen atom (azabicyclo[3.1.0] system) and includes a free amine group (MW: 98.15 g/mol) .
- Key Differences: Smaller [3.1.0] ring system and lack of hydrochloride salt reduce polarity. Potential as a building block in medicinal chemistry, though applications are unspecified .
Research Implications and Gaps
- Structural Uniqueness : The target compound’s [3.2.2] system and amine hydrochloride distinguish it from smaller bicyclo[3.1.0] analogs. Its rigidity may favor receptor binding in drug design.
- Bioactivity Potential: While eucalrobusones show antifungal activity, the target compound’s pharmacological profile remains unexplored.
- Synthetic Utility : Commercial availability (per supplier data ) suggests use in intermediates, but specific reactions or pathways are undocumented.
Biological Activity
6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often utilizing amines and epoxides under controlled conditions to yield high-purity products. The use of catalysts and optimized reaction parameters is crucial for achieving desirable yields in both laboratory and industrial settings.
Common Synthetic Routes
| Method | Description |
|---|---|
| Cyclization of Amines | Involves reaction with epoxides to form the bicyclic structure. |
| Continuous Flow Reactors | Enhances control over reaction parameters for large-scale synthesis. |
| Purification Techniques | Crystallization or chromatography is used to purify the final product. |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is known to act as a competitive inhibitor , binding to enzyme active sites and modulating their activity, which can influence metabolic pathways in biological systems.
Biological Activity
Research indicates that this compound exhibits significant antiprotozoal activity , particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have revealed that certain derivatives of bicyclic compounds show IC50 values in submicromolar concentrations, indicating potent activity against malaria parasites .
Case Studies and Findings
- Antimalarial Activity : A series of azabicyclo-nonane derivatives were synthesized and tested against P. falciparum NF54, showing IC50 values ranging from 0.023 to 0.694 µM, demonstrating high selectivity and efficacy against resistant strains .
- Selectivity Against Trypanosomes : Compounds derived from this compound have also shown promising results against Trypanosoma brucei, with IC50 values indicating moderate to high selectivity, particularly when specific substitutions are made on the bicyclic structure .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar bicyclic compounds:
Q & A
Q. What are the recommended synthetic routes for 6-Oxabicyclo[3.2.2]nonan-4-amine hydrochloride, and how can purity be validated?
Methodological Answer: Synthesis typically involves multi-step organic reactions, leveraging bicyclic framework construction followed by amine functionalization. Key steps include:
- Oxidation/Reduction : Use sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether for selective reduction of intermediates .
- Substitution : Alkyl halides with bases like NaOH facilitate amine alkylation .
- Cyclization : Acid-catalyzed ring closure to form the oxabicyclo core.
Q. Purity Validation :
Q. Table 1: Common Reagents for Synthesis
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | NaBH₄/MeOH | Reduced amine derivatives |
| Substitution | R-X, NaOH | Alkylated amines |
| Cyclization | H₂SO₄, heat | Oxabicyclo core formation |
| Adapted from |
Q. What spectroscopic methods are optimal for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and amine proton environments. Compare with PubChem data for shifts (e.g., InChI:
InChI=1S/C6H11NO2.ClH/c1-5-3-8-4-6(9-5)2-7-1;/h5-7H,1-4H2;1H) . - Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error .
- Parameter Optimization : Design of Experiments (DoE) to statistically prioritize variables (e.g., pH, temperature) and minimize experimental runs .
Q. Table 2: Computational Workflow for Reaction Design
| Step | Tool/Approach | Output |
|---|---|---|
| Pathway Modeling | DFT (Gaussian, ORCA) | Energy profiles |
| Data Mining | Reaxys/PubChem | Reaction precedents |
| Experimental Validation | DoE (JMP, Minitab) | Optimized conditions |
| Adapted from |
Q. What strategies resolve discrepancies in biological activity data across studies involving bicyclic amine derivatives?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, regression) to identify outliers or confounding factors in published datasets .
- Target Validation : Confirm binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile conflicting enzyme/receptor interaction data .
Case Study : For 4-Azatricyclo derivatives, SPR revealed that batch-to-batch purity variations (e.g., >98% vs. 95%) significantly altered IC₅₀ values in enzyme inhibition assays .
Q. How do structural modifications to the oxabicyclo core influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Functional Group Analysis : Introduce substituents (e.g., methyl, hydroxyl) at positions 3 or 7 and monitor changes via:
- Kinetic Studies : Measure reaction rates for oxidation/reduction (e.g., KMnO₄ in acidic media) .
- Biological Screening : Test modified compounds against target receptors (e.g., GPCRs) to correlate structure-activity relationships (SAR) .
- Crystallography : X-ray diffraction to analyze steric effects on bicyclic conformation .
Example : Methylation at position 1 in 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride increased thermal stability by 15% compared to the parent compound .
Q. What are the critical considerations for scaling up laboratory-scale synthesis to pilot production?
Methodological Answer:
- Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- Separation Technologies : Membrane filtration or centrifugal partitioning chromatography (CPC) to isolate high-purity product .
- Safety Protocols : Mitigate risks of exothermic reactions (e.g., LiAlH₄ reductions) via real-time calorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
